Lipophilicity (XLogP3-AA) Contrast: Enhanced Membrane Permeability Potential vs. Unsubstituted Piperazine Analog and Propranolol
The target compound exhibits an XLogP3-AA of 4.9, substantially higher than that of the unsubstituted piperazine analog 1-(naphthalen-2-yloxy)-3-(piperazin-1-yl)propan-2-ol (XLogP3-AA = 1.9) and the clinical β-blocker propranolol (XLogP3-AA ≈ 3.0–3.5) [1][2][3]. This 3.0 log-unit increase over the des-dimethylphenyl analog translates to an estimated ~1000-fold higher octanol-water partition coefficient, predicting significantly greater passive membrane permeation and potential blood-brain barrier penetration. The higher lipophilicity is directly attributable to the 2,4-dimethylphenyl substituent on the piperazine ring.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 1-(Naphthalen-2-yloxy)-3-(piperazin-1-yl)propan-2-ol: 1.9; Propranolol: 3.0–3.5 |
| Quantified Difference | Δ = +3.0 log units vs. unsubstituted piperazine analog; Δ ≈ +1.4–1.9 log units vs. propranolol |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity dictates differential solubility, protein binding, and tissue distribution profiles, making the target compound preferentially suited for applications requiring enhanced membrane transit or CNS exposure compared to its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 2946461, 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol. U.S. National Library of Medicine, National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem Compound Summary for CID 3159302, 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol. U.S. National Library of Medicine, National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [3] GLASS Ligand Page: Propranolol. XLogP: 3.03. Retrieved April 29, 2026. View Source
